2'-{[4-(1,3-Thiazol-2-ylcarbamoyl)phenyl]carbamoyl}biphenyl-2-carboxylic acid
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Overview
Description
2’-[({4-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]PHENYL}AMINO)CARBONYL]BIPHENYL-2-CARBOXYLIC ACID is a complex organic compound that features a thiazole ring, a biphenyl structure, and carboxylic acid functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-[({4-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]PHENYL}AMINO)CARBONYL]BIPHENYL-2-CARBOXYLIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Coupling with Biphenyl Structure: The thiazole derivative is then coupled with a biphenyl structure through a Suzuki coupling reaction, which involves the use of palladium catalysts and boronic acids.
Introduction of Carboxylic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2’-[({4-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]PHENYL}AMINO)CARBONYL]BIPHENYL-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as acyl chlorides.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Acyl Chlorides: Formed from oxidation of the carboxylic acid group.
Alcohol Derivatives: Formed from reduction reactions.
Substituted Thiazoles: Formed from electrophilic substitution reactions.
Scientific Research Applications
2’-[({4-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]PHENYL}AMINO)CARBONYL]BIPHENYL-2-CARBOXYLIC ACID has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2’-[({4-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]PHENYL}AMINO)CARBONYL]BIPHENYL-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole Derivatives: These compounds share the thiazole ring structure and exhibit similar biological activities.
Biphenyl Carboxylic Acids: Compounds with biphenyl and carboxylic acid functionalities that are used in various medicinal applications.
Uniqueness
2’-[({4-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]PHENYL}AMINO)CARBONYL]BIPHENYL-2-CARBOXYLIC ACID is unique due to its combined structural features of a thiazole ring, biphenyl structure, and carboxylic acid group, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C24H17N3O4S |
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Molecular Weight |
443.5 g/mol |
IUPAC Name |
2-[2-[[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]carbamoyl]phenyl]benzoic acid |
InChI |
InChI=1S/C24H17N3O4S/c28-21(27-24-25-13-14-32-24)15-9-11-16(12-10-15)26-22(29)19-7-3-1-5-17(19)18-6-2-4-8-20(18)23(30)31/h1-14H,(H,26,29)(H,30,31)(H,25,27,28) |
InChI Key |
XQBXQMIAEXFFNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)NC3=CC=C(C=C3)C(=O)NC4=NC=CS4 |
Origin of Product |
United States |
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